N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or activate specific transcription factors, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the propanoylamino moiety may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-3-20(25)24-16-6-4-14(5-7-16)21(26)22-11-10-15-13-23-19-9-8-17(27-2)12-18(15)19/h4-9,12-13,23H,3,10-11H2,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
XBKIPGVVWAYGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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